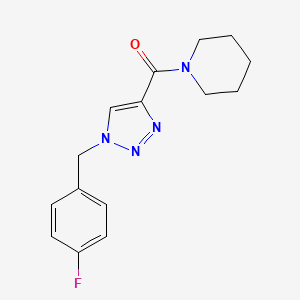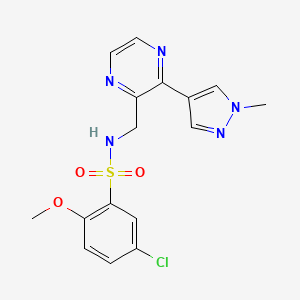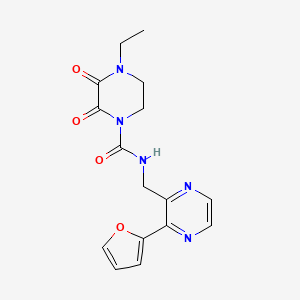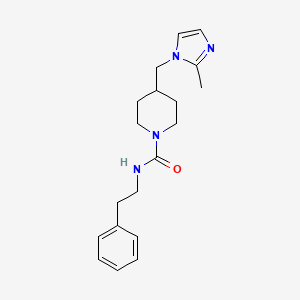
(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone, also known as FPTM, is a novel chemical entity that has gained attention in recent years due to its potential applications in scientific research. FPTM is a triazole-based compound that is synthesized through a multistep process, and its mechanism of action is not fully understood.
Scientific Research Applications
Tyrosinase Inhibition and Antimelanogenic Effects
Compounds with the 4-fluorobenzyl moiety have been evaluated for their potential as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis. This is particularly relevant in the treatment of hyperpigmentation disorders. A derivative of this compound class demonstrated approximately 100-fold greater activity than kojic acid, a reference compound, indicating significant potential for therapeutic use in managing pigmentation issues .
Alzheimer’s Disease Treatment
Derivatives of the compound have been discovered as potent dual inhibitors of acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK3β), which are important targets in Alzheimer’s disease treatment. These inhibitors can increase the level of acetylcholine in the brain, which is beneficial for Alzheimer’s patients, without affecting intestinal levels, thus reducing potential side effects .
Antiviral Activity
The structural motif present in this compound is found in other derivatives that have shown promising antiviral activities. For instance, certain indole derivatives containing the fluorobenzyl group have been reported to inhibit influenza A and other viruses, suggesting that similar compounds could be synthesized and tested for antiviral efficacy .
Anticancer Properties
Fluorobenzyl derivatives are part of a broader class of compounds that have been explored for their anticancer properties. The ability to bind with high affinity to multiple receptors makes these compounds interesting candidates for the development of new cancer therapies .
Anti-inflammatory Applications
The compound’s framework is related to structures that have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory drugs .
Antimicrobial and Antibacterial Effects
Compounds with the fluorobenzyl moiety have been studied for their antimicrobial properties. Their ability to interfere with bacterial cell processes makes them potential candidates for the development of new antibacterial agents .
Antidiabetic Activity
The structural similarity to compounds with known antidiabetic activity suggests that derivatives of this compound could be explored for their potential to treat diabetes. By affecting various metabolic pathways, they could offer a new approach to managing blood sugar levels .
Neuroprotective Effects
Given the compound’s role in Alzheimer’s disease treatment, it may also have broader neuroprotective applications. Protecting neurons from damage is crucial in various neurodegenerative diseases, and compounds like this one could contribute to the development of neuroprotective therapies .
Mechanism of Action
Target of Action
The compound, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone, primarily targets the enzyme tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays multiple roles in pigmentation, UV radiation, and free radicals protection, and is involved in the undesirable browning of fruits and vegetables .
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Biochemical Pathways
The compound affects the melanogenesis pathway . Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, the compound reduces the production of these pigments .
Result of Action
The compound’s action results in a reduction in melanin production . This can have potential therapeutic applications in the treatment of hyperpigmentation disorders in humans . The compound has also been found to exert an antimelanogenic effect on B16F10 cells in the absence of cytotoxicity .
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-13-6-4-12(5-7-13)10-20-11-14(17-18-20)15(21)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNZFSZUABUQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)
![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)


![2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2794477.png)
![1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B2794478.png)

